Phenol, 2-butyl-6-isopropyl-3-methyl-
Description
Phenol (B47542), 2-butyl-6-isopropyl-3-methyl- belongs to the family of alkylphenols, which are organic compounds derived from the alkylation of phenols. wikipedia.org The specific substitution pattern of a butyl group at the 2-position, an isopropyl group at the 6-position, and a methyl group at the 3-position on the phenol ring suggests that it is a sterically hindered phenol. This structural characteristic is pivotal in defining its chemical behavior and potential utility.
Substituted phenolic compounds are a cornerstone of industrial and academic chemical research. slchemtech.comcapitalresin.com They serve as vital intermediates and raw materials in the production of a wide array of products, including non-ionic surfactants, preservatives, resin modifiers, and antioxidants. slchemtech.com The addition of alkyl groups to the phenol backbone modifies its physical and chemical properties, such as solubility, reactivity, and biological activity.
The research into substituted phenols is largely driven by their application as antioxidants. capitalresin.com The hydroxyl group on the phenolic ring can donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes. uc.pt The presence of bulky alkyl groups at the ortho positions (2 and 6), as is the case with Phenol, 2-butyl-6-isopropyl-3-methyl-, creates steric hindrance around the hydroxyl group. This hindrance enhances the antioxidant efficacy by stabilizing the resulting phenoxyl radical and preventing it from participating in further unwanted reactions. vinatiorganics.com
Table 1: General Applications of Substituted Phenolic Compounds
| Application Area | Examples of Use |
|---|---|
| Polymers and Plastics | Stabilizers, antioxidants to prevent degradation. vinatiorganics.com |
| Food and Beverage | Preservatives to extend shelf life. vinatiorganics.com |
| Cosmetics and Personal Care | Antioxidants to protect against free radical damage. vinatiorganics.com |
| Pharmaceuticals | Intermediates in drug synthesis, potential therapeutic agents. nih.govnih.gov |
| Industrial Fluids | Additives in lubricants and fuels. wikipedia.org |
The study of phenols dates back to the 19th century, with their initial isolation from coal tar and early use as antiseptics. nih.gov The development of methods for synthesizing substituted phenols, such as Friedel-Crafts alkylation, opened the door to a vast array of new compounds with tailored properties. slchemtech.com
Historically, research focused on the synthesis and bulk application of alkylated phenols. jst.go.jp Current research, however, is more nuanced, with a significant emphasis on:
Selective Synthesis: Developing catalysts and reaction conditions for the precise placement of alkyl groups on the phenol ring to optimize desired properties. slchemtech.com
Mechanism of Action: Detailed studies into the kinetics and thermodynamics of the antioxidant activity of sterically hindered phenols. cmu.eduoup.com
Biological Activity: Investigating the potential of substituted phenols as therapeutic agents, including their roles in managing conditions associated with oxidative stress. nih.gov
Environmental Impact: Assessing the environmental fate and potential toxicity of various alkylphenols, leading to the development of more environmentally benign alternatives. wikipedia.org
For a compound like Phenol, 2-butyl-6-isopropyl-3-methyl-, current research directions would likely involve its synthesis through selective ortho-alkylation techniques and a thorough evaluation of its antioxidant capacity in various systems.
The significance of Phenol, 2-butyl-6-isopropyl-3-methyl- in modern chemical science lies in its potential as a highly effective and stable antioxidant. The combination of a butyl and an isopropyl group in the ortho positions provides substantial steric hindrance, which is a key feature of many commercially important antioxidants. researchgate.net
Its potential applications span several industries:
Polymer Stabilization: It could be used to protect plastics, rubbers, and other polymers from degradation during processing and use. vinatiorganics.comvinatiorganics.com
Fuel and Lubricant Additive: Its antioxidant properties would be valuable in preventing the oxidation of hydrocarbons in fuels and lubricants, thereby extending their service life. wikipedia.org
Specialty Chemical Intermediate: It could serve as a building block for the synthesis of more complex molecules with specific functionalities.
The study of such asymmetrically substituted hindered phenols also contributes to a deeper understanding of structure-activity relationships in antioxidant chemistry. By comparing its performance to symmetrically substituted phenols, researchers can gain insights into how the size and nature of different alkyl groups influence antioxidant efficacy.
Table 2: Predicted Physicochemical Properties of Phenol, 2-butyl-6-isopropyl-3-methyl-
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C16H26O |
| Molar Mass | Approximately 234.38 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Solubility | Insoluble in water, soluble in organic solvents |
| Reactivity | Sterically hindered hydroxyl group, potential for electrophilic aromatic substitution |
Structure
3D Structure
Properties
CAS No. |
74927-04-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-butyl-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H22O/c1-5-6-7-13-11(4)8-9-12(10(2)3)14(13)15/h8-10,15H,5-7H2,1-4H3 |
InChI Key |
CXUXTUZJLWFBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1O)C(C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenol, 2 Butyl 6 Isopropyl 3 Methyl
Strategies for Regioselective Alkylation of Phenolic Rings
The cornerstone of synthesizing 2-butyl-6-isopropyl-3-methylphenol is the controlled, stepwise alkylation of a suitable phenolic precursor. The hydroxyl group of a phenol (B47542) is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. vedantu.com Consequently, achieving the desired 2,3,6-substitution pattern requires careful management of reaction conditions and catalyst selection to favor alkylation at the ortho positions while navigating steric influences from existing substituents.
Ortho-Alkylation Approaches and Mechanistic Considerations
Achieving selective ortho-alkylation is paramount for the synthesis of the target molecule. researchgate.net Various catalytic systems have been developed to favor the introduction of alkyl groups at the positions adjacent to the phenolic hydroxyl. One common strategy involves the use of catalysts that can form a complex with the phenol, thereby directing the alkylating agent to the ortho position. For instance, aluminum phenoxide, formed in situ, can direct alkylating agents like olefins preferentially to the ortho positions. google.com
The mechanism often involves the formation of a bulky catalyst-substrate complex that sterically blocks the para position and electronically favors attack at the ortho sites. Rhenium complexes, such as Re₂(CO)₁₀, have also been shown to catalyze the ortho-alkylation of phenols with alkenes, proceeding regioselectively at the ortho-position. nih.gov Similarly, a combination of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been reported to enable the site-selective ortho-alkylation of phenols with secondary alcohols, proposing a mechanism where the catalysts scaffold both reactants to predispose them for ortho-alkylation. researchgate.net
For the synthesis of 2-butyl-6-isopropyl-3-methylphenol, a sequential ortho-alkylation of 3-methylphenol (m-cresol) is the most logical route. The first alkylation would introduce one group (e.g., isopropyl) at an ortho position (C2 or C6), followed by a second alkylation to introduce the butyl group at the remaining ortho position.
Para-Alkylation Considerations and Steric Hindrance Effects
While ortho-alkylation is desired, para-alkylation is a significant competing reaction. The electronic activation provided by the hydroxyl group is strong at both the ortho and para positions. However, steric hindrance plays a critical role in determining the final substitution pattern, especially with bulky alkyl groups and substituted phenols. slideshare.netstackexchange.com
In the context of the target molecule, starting from 3-methylphenol, the available positions for electrophilic attack are C2, C4, C6, and the oxygen atom (O-alkylation). Both the hydroxyl group at C1 and the methyl group at C3 exert steric influence. The C2 and C6 positions are ortho to the hydroxyl group, while the C4 position is para. The methyl group at C3 creates significant steric hindrance around the C2 and C4 positions. Consequently, the C6 position is the most sterically accessible ortho position. This steric factor can be exploited to achieve regioselectivity. The introduction of a bulky group like isopropyl would be expected to favor the C6 position. Once the C6 position is occupied, the subsequent butylation would be directed to the remaining, more hindered C2 position, a reaction that may require more forcing conditions or a highly selective catalyst.
Precursor Design and Synthesis for Targeted Substitution Patterns
The proposed synthetic pathway is as follows:
Isopropylation of 3-methylphenol: The first step involves the regioselective isopropylation of m-cresol (B1676322). Using an appropriate ortho-directing catalyst system, an isopropylating agent such as isopropyl alcohol or propene is introduced. semanticscholar.org Due to the steric hindrance from the C3-methyl group, the isopropyl group is expected to add preferentially at the C6 position, yielding 6-isopropyl-3-methylphenol. Studies on the alkylation of m-cresol have shown that thymol (B1683141) isomers can be selectively produced, lending credence to this approach. researchgate.netcdnsciencepub.com
Butylation of 6-isopropyl-3-methylphenol: The second step is the alkylation of the 6-isopropyl-3-methylphenol intermediate with a butylating agent, such as 1-butene, 2-butene, or a corresponding butanol. This reaction would target the remaining ortho-position (C2). This step is more challenging due to the increased steric crowding from the adjacent methyl and isopropyl groups. A highly active and selective ortho-alkylation catalyst would be necessary to facilitate the introduction of the butyl group at the C2 position to furnish the final product, 2-butyl-6-isopropyl-3-methylphenol.
This stepwise approach, leveraging steric effects and regioselective catalysts, provides a clear and feasible route to the target molecule from a simple precursor.
Catalytic Systems in the Synthesis of Alkylated Phenols
The choice of catalyst is the most critical factor in controlling the regioselectivity of phenol alkylation. Both homogeneous and heterogeneous catalysts have been extensively studied for this purpose, each offering distinct advantages. researchgate.net
Homogeneous Catalysis Applications and Ligand Effects
Homogeneous catalysts, which are soluble in the reaction medium, often provide high activity and selectivity under mild conditions. Traditional Friedel-Crafts catalysts like AlCl₃ and H₂SO₄ can be used, but often lead to mixtures of isomers and polyalkylation products. jk-sci.com
More advanced homogeneous systems offer better control. For example, Brønsted acidic ionic liquids have been employed for the alkylation of cresols, showing good conversion and selectivity under moderate temperatures. mdpi.com In one study, a polysulfonic acid-based ionic liquid catalyst used for the synthesis of 2-tert-butyl-4-methylphenol (B42202) from p-cresol (B1678582) and tert-butanol (B103910) resulted in 85% conversion and 95% selectivity. google.com Metal-organic complexes also serve as powerful homogeneous catalysts. Rhenium nih.gov and rhodium complexes have demonstrated high ortho-selectivity in phenol alkylation. The ligand environment around the metal center is crucial; it can be tailored to modulate the catalyst's steric and electronic properties, thereby fine-tuning its selectivity for a specific isomer.
Table 1: Performance of Selected Homogeneous Catalysts in Phenol Alkylation
| Catalyst System | Alkylating Agent | Substrate | Key Findings |
| Sodium Bisulfate (NaHSO₄) | 1-Methylcyclohexene | Phenol | At 140°C, achieved 71.6% yield with 86.3% selectivity. researchgate.net |
| Polysulfonic Acidic Ionic Liquid | tert-Butanol | p-Cresol | Achieved 85% conversion and 95% selectivity at 70°C. google.com |
| Deep Eutectic Solvent (DES) | tert-Butyl Alcohol | p-Cresol | Optimized conditions led to high conversion under mild temperatures. mdpi.com |
| Rhenium Complex (Re₂(CO)₁₀) | Terminal Alkenes | Phenol Derivatives | Good to excellent yields of monoalkylated phenols with high ortho- or para-selectivity. nih.gov |
Heterogeneous Catalysis Development and Surface Chemistry
Heterogeneous catalysts are solids that are insoluble in the reaction medium, offering significant advantages in terms of separation, recovery, and reusability, which are crucial for industrial applications. researchgate.net Their catalytic performance is dictated by their surface chemistry, including the nature, strength, and density of acidic or basic sites, as well as their pore structure.
Zeolites, with their well-defined microporous structures and tunable acidity, are widely used for shape-selective alkylation of phenols. cas.cz For instance, zeolites like H-ZSM-5 and H-MCM-22 have been investigated for the propylation of m-cresol, showing high selectivity towards thymol (2-isopropyl-5-methylphenol). researchgate.netcas.cz The pore dimensions of the zeolite can restrict the formation of bulkier isomers, thereby enhancing selectivity for a desired product.
Metal oxides, such as Fe/V on SiO₂, MgO, and Al₂O₃, are also effective catalysts. researchgate.netgoogle.com The surface acidity, which can be a combination of Brønsted and Lewis acid sites, plays a key role in activating the reactants. For example, the gas-phase alkylation of phenol with methanol (B129727) over zeolite catalysts like HBEA and HY is promoted by the presence of both strong Lewis and Brønsted acid sites. researchgate.net Heteropoly acids supported on materials like silica (B1680970) or zirconia have also shown high activity and stability for cresol (B1669610) alkylation. mdpi.com The surface chemistry of these solid acids can be modified to control the reaction pathway, for instance, by favoring C-alkylation over the competing O-alkylation.
Table 2: Performance of Selected Heterogeneous Catalysts in Phenol/Cresol Alkylation
| Catalyst System | Alkylating Agent | Substrate | Key Findings & Conditions |
| Zeolite H-ZSM-5 | Propene | m-Cresol | >90% selectivity to thymol at ~50% conversion. cas.cz |
| KU-2 Resin | 1-Methylcyclohexene | Phenol | At 120°C, achieved 68.3% yield with 88.7% selectivity. researchgate.net |
| Strong Acid Resin | Isopropyl Alcohol | m-Cresol | High conversion and tunable C- vs. O-alkylation selectivity. semanticscholar.org |
| TPA/SiO₂ | tert-Butanol | p-Cresol | High activity and stability; catalyst can be regenerated and reused. mdpi.com |
| Sn–Ce–Rh–O System | Methanol | Phenol | High ortho-selectivity (93.5%) at 643K with 71% phenol conversion. researchgate.net |
Green Chemistry Principles in Synthetic Pathways
The application of green chemistry principles to the synthesis of alkylated phenols aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, minimizing waste, and improving reaction efficiency.
One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free reactions offer a significant advantage in this regard. The alkylation of phenols, a key step in the synthesis of compounds like 2-butyl-6-isopropyl-3-methylphenol, can be effectively carried out under solvent-free conditions. semanticscholar.orgresearchgate.net
For instance, the alkylation of m-cresol with isopropyl alcohol has been successfully demonstrated without the use of a solvent, utilizing a strong acid resin catalyst. semanticscholar.orgresearchgate.net This approach not only reduces environmental pollution but can also simplify the reaction work-up and product purification processes. Microwave irradiation has been shown to be an effective energy source for these solvent-free reactions, often leading to shorter reaction times and improved yields compared to conventional heating methods. semanticscholar.orgresearchgate.net The principle of performing reactions by simply grinding the reactants in the presence of a catalyst at room temperature also represents a viable and environmentally friendly solvent-free method for phenol alkylation. researchgate.net
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved when the majority of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. In the synthesis of 2-butyl-6-isopropyl-3-methylphenol, the choice of alkylating agents and catalysts plays a crucial role in maximizing atom economy.
The Friedel-Crafts alkylation is a common method for introducing alkyl groups to a phenolic ring. researchgate.net To improve atom economy, it is essential to select catalysts and reaction conditions that favor the desired substitution pattern and minimize side reactions such as over-alkylation or the formation of isomers. The use of solid acid catalysts, such as zeolites or acidic resins, can enhance selectivity and allow for easier separation from the reaction mixture, contributing to a more efficient process. semanticscholar.orgresearchgate.net
Optimization of Reaction Conditions and Yields
To achieve high yields of 2-butyl-6-isopropyl-3-methylphenol, careful optimization of reaction parameters is necessary. Temperature, pressure, and the stoichiometric ratio of reactants are critical factors that influence the rate and selectivity of the alkylation reaction.
Temperature has a significant impact on both the rate and selectivity of phenol alkylation. In the acid-catalyzed alkylation of m-cresol, lower temperatures tend to favor O-alkylation, where the alkyl group attaches to the hydroxyl group, while higher temperatures, typically above 423 K, promote the desired C-alkylation on the aromatic ring. semanticscholar.org For instance, in the alkylation of phenol with 2-propanol in supercritical water, ortho-selective alkylation was achieved at 673 K. researchgate.net
Pressure can also influence the reaction, particularly in supercritical fluid media. In the aforementioned reaction in supercritical water, lower water density (lower pressure) favored ortho-alkylation, while higher pressure led to an increase in the formation of the para-product. researchgate.net The optimization of temperature and pressure is therefore crucial for directing the reaction towards the desired 2,6-disubstituted product.
The molar ratio of the phenol to the alkylating agent is another critical parameter for controlling the product distribution. An excess of the phenol is often employed to favor mono-alkylation and suppress the formation of di- and poly-alkylated byproducts. google.com
In the alkylation of m-cresol with isopropyl alcohol, increasing the molar ratio of m-cresol to the alcohol from 1:1 to 5:1 resulted in a significant increase in the selectivity for mono-alkylated products, reaching up to 92.8%. semanticscholar.orgresearchgate.net Similarly, in the alkylation of p-cresol with tert-butyl alcohol, a higher molar ratio of p-cresol to the alcohol led to a greater conversion of the alkylating agent. mdpi.com Therefore, to synthesize 2-butyl-6-isopropyl-3-methylphenol, a sequential alkylation approach would likely require careful control of the stoichiometric ratios in each step to maximize the yield of the desired intermediate and final product.
The following interactive table summarizes the effect of the molar ratio on the selectivity of alkylated products in a model reaction.
| Molar Ratio (m-cresol:IPA) | Selectivity for Mono-alkylated Products (%) | Selectivity for Di-alkylated Products (%) |
| 1:1 | 59.8 | 0.7 |
| 3:1 | 88.2 | 11.8 |
| 5:1 | 92.8 | 7.2 |
| Data from the alkylation of m-cresol with isopropyl alcohol under microwave irradiation. semanticscholar.org |
Elucidation of Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions at the Phenolic Ring
The electron-donating nature of the hydroxyl group and the alkyl substituents makes the aromatic ring of 2-butyl-6-isopropyl-3-methylphenol a nucleophile, readily attacked by electrophiles. masterorganicchemistry.com The primary sites for substitution are the positions ortho and para to the powerful hydroxyl directing group. In this specific molecule, the C4 and C6 positions are ortho, and the C2 position is para. However, since positions 2 and 6 are already substituted, the remaining open positions for substitution are C4 and C5. The C4 position is para to the hydroxyl group and is therefore highly activated. The C5 position is meta to the hydroxyl group and less activated. Therefore, electrophilic attack is overwhelmingly expected to occur at the C4 position.
Halogenation of phenols, such as with bromine or chlorine, is typically a rapid reaction that often does not require a Lewis acid catalyst due to the high activation of the ring by the hydroxyl group. masterorganicchemistry.com For 2-butyl-6-isopropyl-3-methylphenol, the reaction with a halogen (X₂) is predicted to proceed with high regioselectivity.
The electrophile (e.g., Br⁺ from Br₂) will preferentially attack the electron-rich C4 position, which is para to the hydroxyl group and sterically accessible. The bulky alkyl groups at C2 and C6 would likely hinder any potential substitution at the C5 position.
Expected Halogenation Reaction:
Reactants: 2-butyl-6-isopropyl-3-methylphenol, Halogen (Br₂ or Cl₂)
Predicted Major Product: 4-Halo-2-butyl-6-isopropyl-3-methylphenol
Mechanism: The reaction follows the general mechanism for electrophilic aromatic substitution: attack of the aromatic pi system on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
| Reagent | Predicted Major Product | Predicted Yield (%) |
| Bromine (Br₂) in CCl₄ | 4-Bromo-2-butyl-6-isopropyl-3-methylphenol | >95 |
| Chlorine (Cl₂) in CH₂Cl₂ | 4-Chloro-2-butyl-6-isopropyl-3-methylphenol | >95 |
Note: The data in this table is illustrative and based on predicted outcomes from established chemical principles, not on specific experimental results for this compound.
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Similar to halogenation, the directing effects of the substituents on 2-butyl-6-isopropyl-3-methylphenol will control the product distribution.
The powerful activating and para-directing hydroxyl group will direct the incoming nitro group to the C4 position. Studies on similar sterically hindered phenols, such as 2,6-di-tert-butylphenol, show a high preference for nitration at the para position. google.com In some cases of phenol (B47542) nitration, oxidation of the ring can be a competing side reaction. noaa.gov
Expected Nitration Reaction:
Reactants: 2-butyl-6-isopropyl-3-methylphenol, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Predicted Major Product: 4-Nitro-2-butyl-6-isopropyl-3-methylphenol
Mechanism: The nitronium ion electrophile is attacked by the aromatic ring at the C4 position, forming an arenium ion intermediate. Subsequent loss of a proton yields the nitrated phenol. Ipso-nitration, where a substituent other than hydrogen is replaced, is a possibility in highly substituted phenols but is less likely here given the open C4 position. cdnsciencepub.com
| Position of Substitution | Predicted Product | Relative Percentage |
| C4 (para to -OH) | 4-Nitro-2-butyl-6-isopropyl-3-methylphenol | ~90-95% |
| C5 (meta to -OH) | 5-Nitro-2-butyl-6-isopropyl-3-methylphenol | <5% |
| Other (e.g., oxidation products) | Various | ~5-10% |
Note: The data in this table is illustrative and based on predicted outcomes from established chemical principles, not on specific experimental results for this compound.
Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the ring, typically using fuming sulfuric acid (H₂SO₄ + SO₃). ucla.edu The reaction is generally reversible. For 2-butyl-6-isopropyl-3-methylphenol, sulfonation is expected to occur at the C4 position, yielding 2-butyl-6-isopropyl-3-methylphenol-4-sulfonic acid. Due to the steric bulk around the ortho positions, substitution at C4 is highly favored. Studies on the sulfonation of other t-butylphenols have shown that protiodealkylation (loss of an alkyl group) can occur under harsh conditions, but initial sulfonation is directed by the existing substituents. rsc.org
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. libretexts.org
Friedel-Crafts Alkylation: This reaction introduces an additional alkyl group. Given that the ring of 2-butyl-6-isopropyl-3-methylphenol is already highly activated and substituted, polyalkylation could be a concern. youtube.com However, the steric hindrance from the existing butyl and isopropyl groups would likely make further alkylation difficult. If it were to occur, it would be at the C4 position.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) and is typically carried out using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. youtube.com The resulting acyl group is deactivating, which prevents polyacylation. Acylation of 2-butyl-6-isopropyl-3-methylphenol would be expected to yield 4-acyl-2-butyl-6-isopropyl-3-methylphenol. The Lewis acid catalyst can coordinate with the phenolic oxygen, which can modulate the reactivity of the ring.
Oxidative Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is susceptible to oxidation, a process central to the role of many hindered phenols as antioxidants. The oxidation can proceed through various pathways, often involving radical intermediates.
Hindered phenols, like 2-butyl-6-isopropyl-3-methylphenol is predicted to be, are excellent radical scavengers. They can donate the hydrogen atom from their hydroxyl group to a reactive radical (R•), thereby neutralizing it. This process generates a relatively stable phenoxyl radical.
Reaction Pathway:
Hydrogen Abstraction: Ar-OH + R• → Ar-O• + R-H (where Ar-OH is 2-butyl-6-isopropyl-3-methylphenol)
The stability of the resulting phenoxyl radical is key to its effectiveness as an antioxidant. In this case, the radical is stabilized by:
Resonance: The unpaired electron can be delocalized over the aromatic ring.
Steric Shielding: The bulky 2-butyl and 6-isopropyl groups physically obstruct the oxygen atom, preventing the radical from undergoing further unwanted reactions and increasing its persistence. researchgate.net
This initial phenoxyl radical is a key intermediate that can undergo further transformations.
The fate of the phenoxyl radical intermediate depends on the substitution pattern of the phenol and the reaction conditions.
Formation of Quinone Derivatives: If the para position (C4) is unsubstituted or bears a group that can be eliminated, the phenoxyl radical can be further oxidized to form a quinone methide or a benzoquinone. For 2-butyl-6-isopropyl-3-methylphenol, the unsubstituted C4 position allows for potential coupling with another radical, which could lead to quinone-type structures upon further oxidation. The formation of quinone methides is a known metabolic pathway for some alkylphenols and is linked to their biological activity. acs.orgnih.gov
Oligomerization/Dimerization: The phenoxyl radicals can also couple with each other. Given the steric hindrance at the ortho positions (C2 and C6), C-C coupling at these positions is unlikely. However, C-O or C-C coupling at the less hindered C4 position could lead to the formation of dimers or oligomers. For instance, the coupling of two phenoxyl radicals at their para positions could lead to the formation of a biphenylenediol derivative, which could be further oxidized to a diphenoquinone. researchgate.net
| Intermediate/Product Type | Formation Pathway | Key Structural Features |
| Phenoxyl Radical | Hydrogen atom donation to a radical | Unpaired electron on oxygen, stabilized by resonance and steric hindrance. |
| Quinone-type Structures | Further oxidation of the phenoxyl radical | Formation of C=O bonds within the aromatic ring. |
| Dimeric/Oligomeric Products | Coupling of two or more phenoxyl radicals | C-C or C-O bonds linking multiple phenol units. |
Note: The data in this table is illustrative and based on predicted outcomes from established chemical principles, not on specific experimental results for this compound.
Enzymatic Oxidation Mechanisms
The enzymatic oxidation of phenolic compounds is a critical process in various biological and industrial applications. Enzymes like laccases and peroxidases are known to catalyze the oxidation of phenols. nih.govresearchgate.net
Laccases, a class of multi-copper oxidases, catalyze the one-electron oxidation of phenolic substrates to form phenoxyl radicals, with the concomitant reduction of molecular oxygen to water. nih.govmdpi.com The substrate specificity of laccases can be influenced by the redox potential and steric accessibility of the phenolic hydroxyl group. researchgate.netrsc.org For a sterically hindered phenol such as 2-butyl-6-isopropyl-3-methylphenol, direct access to the enzyme's active site might be restricted. rsc.org
The generally accepted mechanism for laccase-catalyzed oxidation involves the following steps nih.gov:
Substrate Binding: The phenolic substrate binds near the T1 copper site of the laccase.
Electron Transfer: A single electron is transferred from the phenolic hydroxyl group to the T1 copper ion, generating a phenoxyl radical and reducing the copper ion.
Radical Reactions: The resulting phenoxyl radical can then undergo several non-enzymatic reactions, including:
Dimerization and Polymerization: Two phenoxyl radicals can couple to form dimers, which can further react to form oligomers and polymers. This process can lead to the formation of C-C or C-O linkages. nih.gov
Disproportionation: In some cases, radicals may undergo disproportionation to yield a quinone and the original phenol.
Reaction with other molecules: The radical can react with other molecules in the medium, leading to a variety of products.
In the case of 2-butyl-6-isopropyl-3-methylphenol, the bulky ortho substituents would likely favor the formation of a stable, yet reactive, phenoxyl radical. The subsequent reactions of this radical would be influenced by steric factors, potentially leading to specific coupling products.
| Enzyme Class | Typical Substrates | Probable Products for Phenol, 2-butyl-6-isopropyl-3-methyl- |
| Laccases | Phenols, anilines, aromatic amines | Phenoxyl radical, C-C or C-O coupled dimers and oligomers |
| Peroxidases | Phenols, aromatic amines (with H₂O₂) | Phenoxyl radical, quinone-type structures, polymers |
This table presents potential outcomes based on the known reactivity of these enzyme classes with sterically hindered phenols.
Nucleophilic Reactivity of the Phenolic Hydroxyl and Derivatives
The phenolic hydroxyl group possesses a lone pair of electrons on the oxygen atom, making it a potential nucleophile. However, the significant steric hindrance imposed by the adjacent butyl and isopropyl groups in Phenol, 2-butyl-6-isopropyl-3-methyl- is expected to severely diminish its nucleophilic reactivity.
Etherification of phenols is commonly achieved through reactions like the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. francis-press.commasterorganicchemistry.com
Williamson Ether Synthesis:
The reaction proceeds via an SN2 mechanism. For a sterically hindered phenol like 2-butyl-6-isopropyl-3-methylphenol, the formation of the corresponding ether would be challenging. quora.comnih.gov The bulky ortho groups would impede the approach of the alkyl halide to the phenoxide oxygen. To achieve etherification, highly reactive, less sterically demanding alkylating agents and forcing reaction conditions (e.g., higher temperatures, polar aprotic solvents) might be necessary.
| Reactant | Reagents | Expected Product | Reaction Conditions |
| Phenol, 2-butyl-6-isopropyl-3-methyl- | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 1-butyl-2-isopropyl-3-methyl-6-methoxybenzene | Anhydrous polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |
| Phenol, 2-butyl-6-isopropyl-3-methyl- | 1. Strong Base (e.g., NaH) 2. Benzyl Bromide | 1-butyl-2-isopropyl-3-methyl-6-(benzyloxy)benzene | Anhydrous polar aprotic solvent, elevated temperature |
This table outlines plausible, albeit potentially low-yielding, etherification reactions based on the Williamson ether synthesis.
The direct esterification of phenols with carboxylic acids, known as Fischer esterification, is generally inefficient, especially for sterically hindered phenols. chemistrysteps.comlibretexts.org The nucleophilicity of the phenolic oxygen is reduced due to the delocalization of its lone pair into the aromatic ring, and the steric hindrance further disfavors the reaction. chemistrysteps.com
A more effective method for esterifying hindered phenols involves the use of more reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a base.
Acylation with Acid Chlorides:
The reaction of 2-butyl-6-isopropyl-3-methylphenol with an acid chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) would likely proceed to form the corresponding ester. The base serves to neutralize the HCl byproduct and to activate the phenol.
| Reactant | Reagents | Expected Product | Reaction Conditions |
| Phenol, 2-butyl-6-isopropyl-3-methyl- | Acetyl chloride, Pyridine | 2-butyl-6-isopropyl-3-methylphenyl acetate | Anhydrous aprotic solvent (e.g., CH₂Cl₂, THF) |
| Phenol, 2-butyl-6-isopropyl-3-methyl- | Benzoyl chloride, Triethylamine | 2-butyl-6-isopropyl-3-methylphenyl benzoate | Anhydrous aprotic solvent |
This table illustrates potential esterification reactions using reactive acylating agents.
Reactions Involving Alkyl Side Chains
The alkyl side chains of Phenol, 2-butyl-6-isopropyl-3-methyl- also present sites for chemical modification, primarily through free-radical reactions.
The butyl and isopropyl groups contain secondary and tertiary carbon atoms, respectively, which can be susceptible to radical abstraction.
Free-Radical Halogenation:
Under UV light or in the presence of a radical initiator, alkanes and alkyl side chains on aromatic rings can undergo halogenation. wikipedia.orgyoutube.com The selectivity of this reaction depends on the stability of the resulting radical intermediate (tertiary > secondary > primary). Therefore, for 2-butyl-6-isopropyl-3-methylphenol, the tertiary hydrogen on the isopropyl group would be the most likely site for initial radical formation and subsequent halogenation. The secondary hydrogens on the butyl group would be the next most reactive sites.
| Reaction | Reagents | Major Product | Minor Products |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), UV light or initiator (e.g., AIBN) | Phenol, 2-butyl-6-(2-bromo-2-propanyl)-3-methyl- | Phenol, 2-(bromo-butyl)-6-isopropyl-3-methyl- (isomers) |
| Free-Radical Chlorination | Cl₂, UV light | Mixture of chlorinated products at isopropyl and butyl chains |
This table predicts the outcomes of free-radical halogenation based on radical stability.
Oxidation:
While benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or K₂Cr₂O₇, the methyl group at the 3-position of this phenol would likely be resistant to such oxidation under typical conditions due to the lack of benzylic activation. libretexts.orgchemistrysteps.com Severe oxidation conditions would likely lead to the degradation of the entire molecule.
It is conceivable that under specific enzymatic or catalytic conditions, selective oxidation of this methyl group could occur, but such reactivity is not well-established for this substitution pattern.
Polymerization and Oligomerization Tendencies
The chemical structure of Phenol, 2-butyl-6-isopropyl-3-methyl-, a tri-substituted phenol, inherently dictates its potential for polymerization and oligomerization. With a butyl and an isopropyl group at positions 2 and 6 respectively, and a methyl group at position 3, the para position (position 4) relative to the hydroxyl group is unsubstituted. This structural feature is a critical determinant of its reactivity in polymerization reactions, particularly in the formation of phenolic resins. The presence of bulky alkyl groups at both ortho positions can sterically hinder some reaction pathways, influencing the structure and properties of any resulting polymers.
Phenolic resins are typically produced through the condensation reaction of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde (B43269). sci-hub.se The reaction can be catalyzed by either acids or bases, leading to two main types of resins: novolacs (under acidic conditions) and resoles (under basic conditions).
For a substituted phenol like Phenol, 2-butyl-6-isopropyl-3-methyl-, the principles of phenolic resin formation would follow the established mechanisms of electrophilic aromatic substitution. The phenolic hydroxyl group is strongly activating, directing the electrophilic attack of the protonated aldehyde (in the case of acid catalysis) or the hydroxymethyl cation to the ortho and para positions of the benzene (B151609) ring.
In the case of Phenol, 2-butyl-6-isopropyl-3-methyl-, the ortho positions (2 and 6) are already substituted with butyl and isopropyl groups. Therefore, the electrophilic substitution reaction with formaldehyde would be directed to the available para position (position 4). The initial reaction would involve the formation of a hydroxymethyl derivative at the para position.
Subsequent reaction steps would involve the condensation of these hydroxymethylphenol intermediates. This can occur through the reaction of a hydroxymethyl group with an activated aromatic ring of another phenol molecule, leading to the formation of a methylene (B1212753) bridge and the elimination of a water molecule. Alternatively, two hydroxymethyl groups can react to form a dibenzyl ether bridge, which can later rearrange to a more stable methylene bridge with the elimination of formaldehyde.
The general reaction scheme for the formation of a phenolic resin from an alkylphenol and formaldehyde can be summarized as follows:
Methylolation: The initial reaction between the alkylphenol and formaldehyde, catalyzed by an acid or a base, to form hydroxymethylphenols.
Condensation: The subsequent reaction of hydroxymethylphenols with other phenol molecules or with each other to form methylene or ether linkages, leading to the growth of the polymer chain.
The properties of the final resin, such as its molecular weight, softening point, and degree of cross-linking, are influenced by factors like the molar ratio of formaldehyde to phenol, the type and concentration of the catalyst, and the reaction temperature and time. sci-hub.se
Table 1: Key Factors Influencing Phenolic Resin Formation from Substituted Phenols
| Factor | Influence on Resin Properties |
| Formaldehyde/Phenol Molar Ratio | A higher ratio generally leads to a higher degree of methylolation and subsequent cross-linking, resulting in resins with higher molecular weights and softening points. sci-hub.se |
| Catalyst Type (Acidic vs. Basic) | Acid catalysts typically produce linear or branched, thermoplastic polymers (novolacs), while basic catalysts lead to the formation of thermosetting resins with reactive hydroxymethyl groups (resoles). |
| Reaction Temperature | Higher temperatures generally increase the rate of both methylolation and condensation reactions. sci-hub.se |
| Reaction Time | Longer reaction times allow for more extensive polymerization and cross-linking, leading to higher molecular weight resins. sci-hub.se |
| Structure of the Phenol | The number and position of substituents on the phenolic ring determine its reactivity and functionality, which in turn affects the structure and properties of the resulting resin. |
Mechanistic Studies of Self-Condensation
While the primary route to phenolic resins involves reaction with an aldehyde, phenols can also undergo self-condensation under certain conditions, although this is generally less common and requires more forcing conditions. For Phenol, 2-butyl-6-isopropyl-3-methyl-, self-condensation would theoretically involve the coupling of two or more molecules of the phenol to form larger oligomers or polymers.
Due to the steric hindrance from the bulky ortho-substituents (butyl and isopropyl groups), direct C-C bond formation between two molecules of Phenol, 2-butyl-6-isopropyl-3-methyl- at the ortho positions is highly unlikely. The most plausible pathway for self-condensation would involve the activation of the para position.
One potential mechanism for self-condensation could be oxidative coupling. In the presence of a suitable catalyst and an oxidizing agent, the phenoxy radical of Phenol, 2-butyl-6-isopropyl-3-methyl- could be generated. This radical could then undergo resonance delocalization, with spin density at the ortho and para positions. While the ortho positions are sterically hindered, coupling at the para position could lead to the formation of a C-C bond between two phenol molecules, resulting in a biphenyl-type structure. Further oxidation and coupling could lead to the formation of oligomers. The oxidative polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol, is a known method for producing poly(phenylene oxide) resins.
Another possibility for self-condensation, though less likely for this specific compound due to the lack of a suitable leaving group, is through a dehydration reaction under strong acidic conditions and high temperatures. This would involve the protonation of the hydroxyl group of one phenol molecule, followed by the attack of a second phenol molecule at the para position, with the elimination of water. However, this type of reaction is not a common pathway for phenolic resin formation.
Table 2: Potential Pathways for Self-Condensation of Substituted Phenols
| Pathway | Description | Key Requirements |
| Oxidative Coupling | Formation of phenoxy radicals followed by C-C or C-O coupling. | Oxidizing agent (e.g., oxygen, peroxides) and a catalyst (e.g., copper salts). |
| Dehydration | Acid-catalyzed elimination of water between two phenol molecules. | Strong acid catalyst and high temperatures. |
| Condensation with Aldehyde Impurities | Trace amounts of aldehydes present as impurities can initiate condensation reactions. | Presence of aldehydes. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. These calculations provide insights into molecular stability, reactivity, and the nature of chemical bonds. For a substituted phenol (B47542) like 2-butyl-6-isopropyl-3-methylphenol, these methods can elucidate how the alkyl substituents modulate the properties of the core phenolic ring.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net
For Phenol, 2-butyl-6-isopropyl-3-methyl-, the butyl, isopropyl, and methyl groups are electron-donating substituents. These groups are expected to increase the energy of the HOMO compared to unsubstituted phenol. A higher HOMO energy level suggests that the molecule is a more effective electron donor, making it more susceptible to oxidation and attack by electrophiles. This is a key characteristic of phenolic antioxidants. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Properties (Calculated via DFT) This table presents hypothetical, yet chemically plausible, values for Phenol, 2-butyl-6-isopropyl-3-methyl- to illustrate expected trends.
| Property | Phenol (Reference) | Phenol, 2-butyl-6-isopropyl-3-methyl- (Expected) | Significance |
| HOMO Energy | ~ -6.0 eV | ~ -5.5 eV | Higher value indicates stronger electron-donating ability. |
| LUMO Energy | ~ -0.5 eV | ~ -0.3 eV | Energy of the lowest orbital for accepting electrons. |
| HOMO-LUMO Gap | ~ 5.5 eV | ~ 5.2 eV | Smaller gap suggests higher chemical reactivity. |
Theoretical calculations can generate maps of electron density and Molecular Electrostatic Potential (MEP). These maps are invaluable for understanding how a molecule will interact with other chemical species. The MEP map visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In the case of Phenol, 2-butyl-6-isopropyl-3-methyl-, the MEP map would be expected to show a significant region of negative electrostatic potential (typically colored red) around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons. This makes the oxygen a primary site for hydrogen bonding and protonation. researchgate.net Furthermore, the electron-donating alkyl groups would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group, enhancing its nucleophilicity. researchgate.net
Computational methods can be used to model the entire energy profile of a chemical reaction, identifying transition states and calculating activation energies. For phenolic compounds, a critical reaction pathway is the homolytic cleavage of the O-H bond to form a phenoxy radical, a key step in their function as radical-scavenging antioxidants. acs.org
The O-H Bond Dissociation Energy (BDE) is the primary metric for this process. mdpi.com DFT calculations are a reliable method for predicting BDEs. It is well-established that electron-donating groups on the aromatic ring stabilize the resulting phenoxy radical through resonance and hyperconjugation, thereby lowering the O-H BDE. mdpi.com Therefore, the combined effect of the butyl, isopropyl, and methyl groups on Phenol, 2-butyl-6-isopropyl-3-methyl- would be a lower BDE compared to unsubstituted phenol, suggesting enhanced antioxidant activity.
Table 2: Illustrative Bond Dissociation Energy (BDE) Comparison This table presents a hypothetical comparison based on known substituent effects.
| Compound | O-H Bond Dissociation Energy (kcal/mol) | Implication |
| Phenol | ~ 89 kcal/mol | Baseline antioxidant potential. mdpi.com |
| Phenol, 2-butyl-6-isopropyl-3-methyl- | ~ 82-85 kcal/mol (Estimated) | Lower energy indicates easier hydrogen atom donation and potentially higher antioxidant activity. |
Molecular Dynamics Simulations of Compound Interactions
While quantum mechanics focuses on the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations can provide a detailed view of how Phenol, 2-butyl-6-isopropyl-3-methyl- behaves in a realistic environment, such as in a solvent or in the presence of other molecules.
MD simulations using explicit solvent models can reveal how different solvents affect the molecule's three-dimensional shape or conformation. youtube.com The behavior of Phenol, 2-butyl-6-isopropyl-3-methyl- would differ significantly in polar versus non-polar solvents.
In Polar Solvents (e.g., water, methanol): The polar solvent molecules would form strong hydrogen bonds with the hydroxyl group of the phenol. This solvation would stabilize the polar part of the molecule.
In Non-Polar Solvents (e.g., hexane, toluene): The non-polar alkyl chains (butyl, isopropyl) would interact favorably with the solvent via van der Waals forces. The polar hydroxyl group might turn inward to minimize unfavorable interactions or engage in self-association with other phenol molecules.
These solvent-solute interactions dictate the molecule's average conformation, which in turn can influence its accessibility and reactivity. chemrxiv.org
By simulating a system with multiple molecules of Phenol, 2-butyl-6-isopropyl-3-methyl-, MD can predict its tendency to self-associate or aggregate. chemrxiv.org The driving forces for aggregation depend on the balance of several intermolecular interactions.
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In non-polar media, this is the strongest specific interaction, leading to the formation of dimers or small oligomers.
Van der Waals Interactions: The large, non-polar surface area contributed by the butyl and isopropyl groups would lead to significant attractive van der Waals forces, promoting aggregation in both polar and non-polar solvents. researchgate.net
Steric Hindrance: The bulky nature of the isopropyl and butyl groups, particularly their placement ortho to the hydroxyl group, would provide considerable steric hindrance. This would likely prevent the formation of large, well-ordered aggregates, favoring smaller, more disordered clusters.
Table 3: Summary of Expected Intermolecular Behavior from MD Simulations
| Environment | Dominant Interaction | Expected Aggregation Behavior |
| Non-Polar Solvent | Hydrogen Bonding (OH---OH), Van der Waals | Formation of small, sterically-hindered dimers and oligomers. |
| Polar Solvent | Solute-Solvent H-Bonding, Van der Waals | Reduced self-aggregation due to competition from solvent interactions. |
| Bulk (No Solvent) | Hydrogen Bonding, Van der Waals | Tendency to form amorphous clusters limited by steric hindrance. |
Structure-Reactivity Relationship Elucidation via Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of 2-butyl-6-isopropyl-3-methylphenol and its chemical reactivity. The arrangement of the butyl, isopropyl, and methyl groups around the phenolic ring dictates the molecule's electronic environment and steric hindrance, which in turn governs its reactivity, especially its antioxidant potential.
The primary mechanism for the antioxidant activity of phenols is the donation of the hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. The ease of this donation is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and, consequently, a higher antioxidant activity. Computational methods can accurately calculate BDEs. For substituted phenols, the BDE is influenced by:
Electronic Effects: Electron-donating groups (like alkyl groups) on the aromatic ring can stabilize the resulting phenoxyl radical through hyperconjugation and inductive effects, thereby lowering the O-H BDE. mdpi.com The 2-butyl, 6-isopropyl, and 3-methyl groups are all electron-donating, suggesting they collectively contribute to enhancing the radical scavenging potential of the molecule.
Steric Effects: The bulky butyl and isopropyl groups at the ortho positions (2 and 6) sterically hinder the hydroxyl group. This hindrance can protect the -OH group from unwanted side reactions and also influences the planarity and spin delocalization of the phenoxyl radical once it is formed. unibo.it
DFT studies on similar substituted phenols, such as 2,6-di-tert-butylphenol, have shown that the bulky alkyl groups enforce a specific geometry that stabilizes the radical species. unibo.it By analogy, the butyl and isopropyl groups in 2-butyl-6-isopropyl-3-methylphenol are expected to play a similar role. Computational models can map the spin density distribution on the phenoxyl radical, showing how the unpaired electron is delocalized across the aromatic ring, a key factor in its stability. acs.org
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is crucial for their identification and structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov For 2-butyl-6-isopropyl-3-methylphenol, specific chemical shifts can be anticipated based on the electronic environment of each nucleus.
¹H NMR:
Phenolic -OH: The chemical shift of the hydroxyl proton is highly variable and sensitive to concentration and solvent due to hydrogen bonding. modgraph.co.uk In a non-polar solvent like CDCl₃, it is expected to appear in the range of 4-7 ppm.
Aromatic Protons: The two remaining protons on the aromatic ring would appear in the aromatic region (typically 6.5-7.5 ppm), with their exact shifts and coupling patterns determined by the electronic influence of the four alkyl substituents.
Alkyl Protons: The protons on the butyl, isopropyl, and methyl groups would appear in the upfield region (0.9-3.0 ppm). For instance, the methyl protons of the isopropyl group would likely appear as a doublet, while the methine proton would be a multiplet. liverpool.ac.uk
¹³C NMR:
The chemical shifts of the carbon atoms in the aromatic ring are influenced by the substituents. The carbon bearing the hydroxyl group (C1) would be significantly downfield (deshielded), typically in the 150-160 ppm range. Carbons bearing the alkyl groups would also be deshielded compared to unsubstituted benzene (B151609).
The table below presents hypothetical, yet representative, ¹³C NMR chemical shift predictions for 2-butyl-6-isopropyl-3-methylphenol, based on computational studies of similar alkylated phenols.
| Atom | Predicted Chemical Shift (ppm) |
| C-OH | 152.5 |
| C-butyl | 128.0 |
| C-methyl | 135.2 |
| C4 (aromatic CH) | 123.8 |
| C5 (aromatic CH) | 126.1 |
| C-isopropyl | 138.7 |
| Butyl CH₂ | 33.4, 29.8, 22.5 |
| Butyl CH₃ | 14.1 |
| Isopropyl CH | 27.3 |
| Isopropyl CH₃ | 22.8 |
| Methyl (on ring) | 20.5 |
Note: These values are illustrative and derived from general principles and data for analogous compounds. Actual experimental values may vary.
Theoretical vibrational frequency analysis using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For 2-butyl-6-isopropyl-3-methylphenol, key predicted vibrational frequencies would include:
O-H Stretch: A prominent, often broad, band in the IR spectrum, typically in the range of 3600-3650 cm⁻¹ for a free (non-hydrogen-bonded) hydroxyl group. ijaemr.com Steric hindrance by the ortho-alkyl groups may lead to a sharper band compared to unhindered phenols.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the alkyl groups are found just below 3000 cm⁻¹.
C=C Ring Stretches: Vibrations associated with the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching of the carbon-oxygen bond is expected in the 1200-1260 cm⁻¹ range.
The table below summarizes the expected key vibrational frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |
| O-H Stretch (free) | 3600 - 3650 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman |
| Aliphatic C-H Stretch | 2850 - 2970 | IR/Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman |
| C-O Stretch | 1200 - 1260 | IR |
Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. Phenolic compounds typically exhibit two main absorption bands in the UV region arising from π→π* transitions within the benzene ring. researchgate.net For 2-butyl-6-isopropyl-3-methylphenol, the absorption maxima (λ_max) would likely be around 220 nm and 270-280 nm. docbrown.info The alkyl substituents cause a slight red shift (bathochromic shift) compared to unsubstituted phenol. TD-DFT calculations can predict these λ_max values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For phenolic antioxidants, QSAR studies aim to predict their radical scavenging activity based on calculated molecular descriptors. nih.gov
For a compound like 2-butyl-6-isopropyl-3-methylphenol, a QSAR model for antioxidant activity would likely incorporate several types of descriptors:
Electronic Descriptors: These quantify the electronic properties of the molecule. Key descriptors include the O-H BDE, ionization potential (IP), and the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govresearchgate.net A higher HOMO energy often correlates with a greater ability to donate an electron, which is a mechanism of antioxidant action.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.
Physicochemical Descriptors: Lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a crucial descriptor. It influences the ability of the antioxidant to reach and act within lipid environments, such as cell membranes. nih.gov
A typical linear QSAR model might take the form: log(Activity) = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + constant
In the context of phenolic antioxidants, a QSAR model could predict the antioxidant capacity based on calculated BDE and logP values. researchgate.net The alkyl groups in 2-butyl-6-isopropyl-3-methylphenol would contribute to a higher logP value, enhancing its potential efficacy in non-polar environments, while also lowering its BDE to improve its radical scavenging kinetics. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of 2-butyl-6-isopropyl-3-methylphenol, offering a high degree of certainty in its elemental composition and providing clues to its structure through fragmentation analysis.
Exact Mass Determination and Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. The theoretical exact mass of 2-butyl-6-isopropyl-3-methylphenol (C₁₄H₂₂O) is calculated to be 206.1671 Da. Experimental determination of the molecular ion peak at a value extremely close to this theoretical mass, typically within a few parts per million (ppm), confirms the elemental composition and rules out other potential formulas.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂O |
| Theoretical Exact Mass | 206.1671 Da |
| Typical Experimental Mass Error | < 5 ppm |
Fragmentation Pattern Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated or deprotonated molecular ion of 2-butyl-6-isopropyl-3-methylphenol. By inducing fragmentation and analyzing the resulting product ions, valuable structural information can be deduced. Common fragmentation patterns for alkylphenols include benzylic cleavages and the loss of alkyl radicals. For 2-butyl-6-isopropyl-3-methylphenol, characteristic fragmentation would likely involve the loss of a propyl radical from the butyl group or a methyl radical from the isopropyl group.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Da) |
|---|---|---|---|
| 207.1749 ([M+H]⁺) | [M+H - CH₃]⁺ | CH₃ (15.0235) | 192.1514 |
| 207.1749 ([M+H]⁺) | [M+H - C₃H₇]⁺ | C₃H₇ (43.0548) | 164.1201 |
| 207.1749 ([M+H]⁺) | [M+H - C₄H₉]⁺ | C₄H₉ (57.0704) | 150.1045 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy provides a detailed map of the covalent structure and spatial relationships of atoms within 2-butyl-6-isopropyl-3-methylphenol.
2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
A combination of 2D-NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the identification of adjacent protons. For 2-butyl-6-isopropyl-3-methylphenol, COSY would show correlations within the butyl and isopropyl spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, providing a direct link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between ¹H and ¹³C atoms (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule, for instance, showing correlations from the protons of the butyl and isopropyl groups to the carbons of the aromatic ring.
| Technique | Information Obtained | Key Correlations for 2-butyl-6-isopropyl-3-methylphenol |
|---|---|---|
| COSY | ¹H-¹H connectivity | Correlations within the butyl chain protons; correlation between the methine and methyl protons of the isopropyl group. |
| HSQC | Direct ¹H-¹³C connectivity | Correlation of each proton to its directly attached carbon. |
| HMBC | Long-range ¹H-¹³C connectivity (2-3 bonds) | Correlations from the benzylic protons of the butyl and isopropyl groups to the aromatic carbons; correlations from the aromatic protons to the carbons of the alkyl substituents. |
Solid-State NMR Applications for Crystalline/Amorphous Forms
While solution-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) can be used to study the compound in its solid form. This is particularly useful for characterizing different crystalline polymorphs or amorphous states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about the local environment of each carbon atom and any structural differences between solid forms.
Dynamic NMR Studies for Conformational Analysis
The alkyl substituents on the phenol (B47542) ring of 2-butyl-6-isopropyl-3-methylphenol are not static and can undergo conformational changes, such as bond rotations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these dynamic processes. By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for these conformational interchanges, providing a more complete picture of the molecule's behavior.
Advanced Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components within a chemical mixture. For a substituted phenol like 2-butyl-6-isopropyl-3-methylphenol, these methods would be crucial for determining its purity, identifying any isomeric impurities, and analyzing its presence in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the case of 2-butyl-6-isopropyl-3-methylphenol, this method would provide both qualitative and quantitative information. The gas chromatograph would separate the compound from other volatile components in a sample based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer would then fragment the eluted compound, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for its definitive identification.
A hypothetical GC-MS analysis of this compound would involve optimizing parameters such as injector temperature, column type (typically a non-polar or medium-polarity column), and the temperature program of the oven to achieve good separation. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the butyl and isopropyl groups.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For 2-butyl-6-isopropyl-3-methylphenol, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
The choice of detector is critical for sensitivity and selectivity. A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting the phenolic chromophore. For more complex matrices or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) would provide higher selectivity and sensitivity, along with structural information.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to HPLC due to the reduced use of organic solvents. SFC can offer advantages in terms of speed and efficiency for the separation of some classes of compounds. For substituted phenols, SFC could provide unique selectivity compared to HPLC and GC. The separation is influenced by the compound's solubility in the supercritical fluid, which can be modified by adding a co-solvent (modifier) such as methanol (B129727). Detection in SFC is commonly performed using UV-Vis detectors or mass spectrometers.
X-ray Diffraction for Crystalline Structure Determination
Single-Crystal X-ray Diffraction
If a suitable single crystal of 2-butyl-6-isopropyl-3-methylphenol can be grown, single-crystal X-ray diffraction would provide the most detailed and unambiguous structural information. The data obtained from this technique would allow for the precise determination of the molecular geometry, including the conformation of the alkyl substituents and the hydrogen bonding interactions in the solid state.
Powder X-ray Diffraction for Polymorph Screening
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is characteristic of the crystalline phase or phases present. For 2-butyl-6-isopropyl-3-methylphenol, PXRD would be a valuable tool for polymorph screening. Polymorphism is the ability of a compound to exist in more than one crystalline form, and different polymorphs can have different physical properties. PXRD can identify and distinguish between these different crystalline forms.
: Phenol, 2-butyl-6-isopropyl-3-methyl-
The structural elucidation and analytical characterization of "Phenol, 2-butyl-6-isopropyl-3-methyl-" rely on a suite of advanced spectroscopic techniques. Among these, electronic and vibrational spectroscopy play a pivotal role in confirming the molecule's electronic structure and the presence of its characteristic functional groups. This section delves into the application of UV-Vis, Fourier Transform Infrared (FTIR), and Raman spectroscopy for the comprehensive analysis of this substituted phenol.
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For phenolic compounds, the electronic spectrum is dominated by transitions involving the π electrons of the aromatic ring and the non-bonding electrons of the hydroxyl group.
The electronic spectrum of simple phenol in a non-polar solvent typically exhibits two absorption bands. The primary band, which is more intense, and a secondary band are attributed to π → π* transitions within the benzene (B151609) ring. bioone.org The presence of alkyl substituents, such as the butyl, isopropyl, and methyl groups in "Phenol, 2-butyl-6-isopropyl-3-methyl-", is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This red shift occurs because alkyl groups are electron-donating, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition.
The specific electronic transitions anticipated for "Phenol, 2-butyl-6-isopropyl-3-methyl-" are primarily π → π* and n → π* transitions. youtube.com The π → π* transitions, which are generally of higher intensity, involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic ring. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron from the oxygen atom of the hydroxyl group to a π* anti-bonding orbital of the ring.
The expected UV-Vis absorption data for "Phenol, 2-butyl-6-isopropyl-3-methyl-", based on the behavior of similarly substituted phenols, is summarized in the interactive table below.
| Transition Type | Expected Wavelength (λmax) Range (nm) | Associated Molecular Orbitals | Relative Intensity |
|---|---|---|---|
| π → π | ~270 - 290 | π (HOMO) → π (LUMO) | High |
| n → π | ~300 - 320 | n (HOMO) → π (LUMO) | Low |
Note: The exact λmax values are influenced by the solvent polarity. Polar solvents can lead to shifts in the absorption bands due to interactions with the solute molecule. shu.ac.uk
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The infrared spectrum of "Phenol, 2-butyl-6-isopropyl-3-methyl-" is expected to display several characteristic absorption bands that confirm its structure.
A key feature in the FTIR spectrum of a phenol is the broad absorption band corresponding to the O-H stretching vibration, typically found in the range of 3200-3600 cm⁻¹. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenolic hydroxyl group will also be present, usually in the region of 1260-1180 cm⁻¹. nih.gov
The aromatic nature of the compound will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. The presence of the alkyl substituents (butyl, isopropyl, and methyl) will be confirmed by C-H stretching vibrations of the sp³ hybridized carbons in the 2850-2960 cm⁻¹ range and C-H bending vibrations at lower wavenumbers.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.
For "Phenol, 2-butyl-6-isopropyl-3-methyl-", Raman spectroscopy would be particularly useful for identifying the vibrations of the aromatic ring and the carbon-carbon bonds of the alkyl substituents. The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.
The expected vibrational modes for "Phenol, 2-butyl-6-isopropyl-3-methyl-" and their approximate wavenumber ranges in both FTIR and Raman spectra are detailed in the interactive table below.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique(s) |
|---|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 (broad) | FTIR |
| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 | FTIR, Raman |
| C-H Stretch (aliphatic) | Butyl, Isopropyl, Methyl | 2850 - 2960 | FTIR, Raman |
| C=C Stretch (aromatic) | Aromatic Ring | 1450 - 1600 | FTIR, Raman |
| C-O Stretch | Phenolic Hydroxyl | 1180 - 1260 | FTIR |
| C-H Bend (aliphatic) | Butyl, Isopropyl, Methyl | 1350 - 1470 | FTIR |
| C-H Out-of-plane Bend (aromatic) | Aromatic Ring | 700 - 900 | FTIR |
The combined application of these electronic and vibrational spectroscopic techniques provides a robust and detailed characterization of "Phenol, 2-butyl-6-isopropyl-3-methyl-", confirming its electronic structure and the identity and arrangement of its functional groups.
Mechanistic Insights into Biological Activities: in Vitro Studies
Molecular Mechanisms of Antioxidant Action In Vitro
The antioxidant capabilities of phenolic compounds are primarily attributed to the reactivity of the hydroxyl (-OH) group attached to the aromatic ring. For 2-butyl-6-isopropyl-3-methylphenol, the presence of alkyl groups (butyl, isopropyl, and methyl) at positions ortho and meta to the hydroxyl group significantly influences its antioxidant efficacy. These bulky substituents provide steric hindrance, which plays a crucial role in the stability of the resulting radical after an antioxidant reaction. nbinno.com
In vitro antioxidant capacity is commonly evaluated using assays involving stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The primary mechanism by which 2-butyl-6-isopropyl-3-methylphenol is expected to act in these assays is through hydrogen atom transfer (HAT). nih.govnih.gov
In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (like DPPH• or ABTS•+), thereby neutralizing it and terminating the radical chain reaction. nbinno.comresearchgate.net The reaction can be summarized as:
Ar-OH + R• → Ar-O• + RH
Upon donating the hydrogen atom, the phenol (B47542) is converted into a phenoxyl radical (Ar-O•). The butyl and isopropyl groups ortho to the hydroxyl group provide significant steric shielding. This hindrance stabilizes the phenoxyl radical, preventing it from initiating new radical chains and making the parent compound an effective primary antioxidant. nbinno.com
Kinetic analysis in these assays would typically measure the rate of color decay of the radical solution upon addition of the antioxidant. A faster decay rate indicates more rapid scavenging kinetics. The stoichiometric factor, which represents the number of free radicals scavenged by a single molecule of the antioxidant, is another key parameter determined from such studies. researchgate.net
Illustrative Data for DPPH Radical Scavenging Activity Note: The following data are hypothetical and for illustrative purposes only, as specific experimental results for 2-butyl-6-isopropyl-3-methylphenol are not available in the reviewed literature.
| Concentration (µg/mL) | % Inhibition (Hypothetical) | IC₅₀ (µg/mL) (Calculated) |
|---|---|---|
| 10 | 15.5 | Value |
| 25 | 32.8 | |
| 50 | 51.2 | |
| 100 | 78.9 | |
| 200 | 92.3 |
Certain phenolic compounds can act as antioxidants by chelating metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). These metals can participate in redox cycling reactions, such as the Fenton reaction, which generate highly reactive hydroxyl radicals.
By binding to these metal ions, chelating agents can stabilize them in a redox-inactive state, preventing them from catalyzing the formation of free radicals. While the primary antioxidant mechanism for sterically hindered phenols is radical scavenging, the potential for metal chelation exists, although it is generally considered a secondary mechanism for this class of compounds. nih.gov The efficiency of chelation is highly dependent on the number and arrangement of hydroxyl groups and other functional moieties on the phenol ring.
Lipid peroxidation is a detrimental chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes and other lipid-containing structures. This process leads to cellular damage and is implicated in various pathological conditions.
Phenolic antioxidants, including presumably 2-butyl-6-isopropyl-3-methylphenol, can inhibit lipid peroxidation by acting as chain-breaking antioxidants. researchgate.net They intercept lipid peroxyl radicals (LOO•), the key propagators of the chain reaction, by donating a hydrogen atom. This action halts the propagation phase of lipid peroxidation and protects the lipid substrate from further oxidative damage. nih.gov The efficacy of hindered phenols in preventing lipid peroxidation has been demonstrated in various in vitro models, such as those using rat tissue homogenates or linoleic acid emulsions. nih.govnih.gov
Illustrative Data for Lipid Peroxidation Inhibition Note: The following data are hypothetical and for illustrative purposes only.
| Compound | Concentration (µM) | Inhibition of TBARS Formation (%) (Hypothetical) |
|---|---|---|
| 2-butyl-6-isopropyl-3-methylphenol | 5 | 25.4 |
| 10 | 48.9 | |
| 20 | 75.1 | |
| Reference Antioxidant (e.g., BHT) | 10 | 52.5 |
In Vitro Antimicrobial Action Mechanisms
The structural features of 2-butyl-6-isopropyl-3-methylphenol, particularly its lipophilic (fat-loving) nature conferred by the alkyl groups and the reactive hydroxyl group, suggest potential antimicrobial activity. The mechanisms are generally related to the disruption of microbial cellular structures and functions. nih.govfrontiersin.org
A primary mechanism by which phenolic compounds exert antimicrobial effects is through interaction with the microbial cell membrane. frontiersin.org The lipophilic alkyl chains of 2-butyl-6-isopropyl-3-methylphenol would facilitate its partitioning into the lipid bilayer of the microbial cytoplasmic membrane.
This integration can lead to several disruptive effects:
Increased Permeability: The presence of the foreign molecule can disrupt the ordered structure of the lipid bilayer, increasing its fluidity and permeability. frontiersin.org This leads to the leakage of essential intracellular components, such as ions (e.g., K⁺), ATP, and nucleic acids, ultimately resulting in cell death.
Disruption of Membrane Proteins: The compound may interfere with the function of integral membrane proteins, which are crucial for transport, signaling, and energy production.
Inhibition of Energy Metabolism: By disrupting the membrane, phenolic compounds can dissipate the proton motive force, which is essential for ATP synthesis and active transport, thereby starving the cell of energy.
The efficacy of this mechanism can vary between Gram-positive and Gram-negative bacteria due to differences in their cell envelope structures. Gram-positive bacteria may be more susceptible because their cytoplasmic membrane is more directly exposed, whereas the outer membrane of Gram-negative bacteria can act as an additional barrier. nih.gov
Beyond membrane disruption, phenolic compounds can also act intracellularly to inhibit microbial growth. After crossing the cell membrane, they can interfere with critical metabolic processes. One proposed mechanism is the inhibition of essential microbial enzymes. The phenolic hydroxyl group can form hydrogen bonds with active sites of proteins, leading to their inactivation. nih.gov This could affect a wide range of cellular functions, including DNA replication, protein synthesis, and various metabolic pathways. nih.govmdpi.com The specific intracellular targets are diverse and depend on the precise structure of the phenolic compound.
Inhibition of Biofilm Formation
No research data was identified regarding the ability of Phenol, 2-butyl-6-isopropyl-3-methyl- to inhibit biofilm formation in any microbial species. Studies on related phenolic compounds, such as 4-isopropyl-3-methylphenol (B166981) (IPMP), have demonstrated anti-biofilm properties against oral pathogens like Streptococcus mutans. These studies suggest that the mechanism may involve the downregulation of genes related to the production of extracellular polysaccharides, which are crucial for the structural integrity of biofilms. However, it is crucial to note that these findings cannot be directly extrapolated to Phenol, 2-butyl-6-isopropyl-3-methyl- due to differences in chemical structure that can significantly alter biological activity.
Enzyme Modulation Studies In Vitro
Inhibition Kinetics and Mechanisms of Key Enzymes
There is no available information on the inhibitory effects of Phenol, 2-butyl-6-isopropyl-3-methyl- on any specific enzymes. Research on other substituted phenols has shown that they can act as enzyme inhibitors through various mechanisms, including competitive, non-competitive, or mixed inhibition, by binding to the active site or allosteric sites of enzymes. Without experimental data, the inhibition kinetics and mechanisms for Phenol, 2-butyl-6-isopropyl-3-methyl- remain unknown.
Activation Pathways and Allosteric Modulation
No studies were found that investigated the potential of Phenol, 2-butyl-6-isopropyl-3-methyl- to act as an enzyme activator or an allosteric modulator. Allosteric modulation involves the binding of a molecule to a site on the enzyme other than the active site, leading to a conformational change that can either enhance or inhibit enzyme activity. The capacity of Phenol, 2-butyl-6-isopropyl-3-methyl- to function in this manner has not been explored.
Cytotoxicity Mechanisms in Cell Culture Models
Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Permeabilization)
There is a lack of research on the cytotoxic effects of Phenol, 2-butyl-6-isopropyl-3-methyl- on any cell lines. Therefore, no information exists on its ability to induce apoptosis. Apoptosis, or programmed cell death, is a critical process in multicellular organisms. It can be triggered by various stimuli and often involves the activation of a cascade of enzymes called caspases and the permeabilization of the mitochondrial membrane. Whether Phenol, 2-butyl-6-isopropyl-3-methyl- can initiate these pathways is currently undetermined.
Necrosis and Cellular Stress Responses
Similarly, there are no available data on the potential of Phenol, 2-butyl-6-isopropyl-3-methyl- to induce necrosis or other cellular stress responses. Necrosis is a form of cell death that results from acute cellular injury, and it is often accompanied by inflammation. Cellular stress responses are a set of molecular pathways that are activated to protect cells from damage. The interaction of Phenol, 2-butyl-6-isopropyl-3-methyl- with these cellular processes has not been investigated.
Despite a comprehensive search for scientific literature, no specific in vitro studies detailing the biological activities of the chemical compound “Phenol, 2-butyl-6-isopropyl-3-methyl-” were found. Consequently, it is not possible to provide an article that adheres to the strict requirements of the prompt, which necessitates detailed research findings, data tables, and a focus solely on this specific compound's effects on cell cycle progression, receptor binding, and signaling pathway interactions.
Receptor Binding and Signaling Pathway Interactions In Vitro:There is no available research on ligand-receptor docking studies involving this specific phenol derivative.
Modulation of Intracellular Signaling Cascades:The scientific literature does not appear to contain studies on how this compound might affect intracellular signaling pathways.
Therefore, the generation of a thorough, informative, and scientifically accurate article based on the provided outline is not feasible at this time due to the absence of relevant research data for "Phenol, 2-butyl-6-isopropyl-3-methyl-".
Derivatives and Analogues of Phenol, 2 Butyl 6 Isopropyl 3 Methyl
Structure-Activity Relationship (SAR) Studies of Substituted Phenols
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a substituted phenol (B47542), determines its biological effects.
The nature of the alkyl groups substituted on the phenolic ring significantly influences the compound's activity. The length and branching of these alkyl chains can alter the molecule's lipophilicity, steric hindrance, and interaction with biological targets.
Generally, increasing the length of alkyl chains on a phenol can enhance its antioxidant activity up to a certain point. For instance, studies on p-alkylaminophenols have shown that elongating the alkyl chain can lead to a marked increase in the inhibition of lipid peroxidation. nih.gov This is often attributed to improved partitioning into lipid membranes where oxidative stress occurs. However, excessive chain length can lead to a decrease in activity, suggesting an optimal length for interaction with specific radical species or biological systems.
Branching of the alkyl groups, particularly at the positions ortho to the hydroxyl group (as seen with the isopropyl and butyl groups in the parent compound), creates steric hindrance. This steric crowding around the hydroxyl group can enhance the stability of the resulting phenoxyl radical, a key factor in the radical-scavenging mechanism of phenolic antioxidants. nih.govnih.gov The efficacy of 2,6-di-tert-butylphenols as antioxidants is a classic example of this principle. nih.gov
Table 1: Effect of Alkyl Chain Elongation on Antioxidant Activity of p-Alkylaminophenols This table is illustrative, based on general findings in the field.
| Compound | Alkyl Chain | Relative Antioxidant Potency |
|---|---|---|
| Analogue A | Methyl | 1x |
| Analogue B | Butyl | 150x |
| Analogue C | Hexyl | 250x |
| Analogue D | Octyl | 350x |
The position of substituents on the aromatic ring is a critical determinant of a phenol's reactivity and bioactivity. The arrangement of alkyl groups in Phenol, 2-butyl-6-isopropyl-3-methyl- (substituents at positions 2, 3, and 6) is a key aspect of its chemical character.
Ortho-Substituents: Alkyl groups at the ortho positions (2 and 6) provide steric hindrance that not only stabilizes the phenoxyl radical but also can influence the O-H bond dissociation enthalpy (BDE). researchgate.netcmu.edu This hindrance can make the hydrogen atom of the hydroxyl group more readily available for donation to free radicals. Alkyl groups are generally electron-donating, which further facilitates the hydrogen atom transfer. libretexts.org
Para-Substituents: The para-position (4) is unsubstituted in the parent compound. However, in many phenolic antioxidants, the nature of the para-substituent is paramount. Electron-donating groups at the para-position generally enhance antioxidant activity by lowering the O-H BDE, while electron-withdrawing groups have the opposite effect. nih.govresearchgate.net
Synthesis of Novel Analogues with Modified Alkyl Substituents
The synthesis of new analogues of hindered phenols often involves multi-step processes to introduce varied alkyl groups onto the phenol ring. A common strategy is the Friedel-Crafts alkylation of a simpler phenol precursor, although this can sometimes lead to mixtures of products.
More controlled syntheses might involve:
Ortho-lithiation/alkylation: Directing groups can be used to selectively introduce alkyl groups at specific positions.
Suzuki or other cross-coupling reactions: These methods allow for the precise installation of a variety of alkyl and aryl groups.
Mannich reaction: This reaction can be used to introduce aminomethyl groups, which can then be further modified or reduced to a methyl group, as seen in the synthesis of some 2,6-di-tert-butyl-4-methylphenol derivatives. google.com
For example, to create an analogue of Phenol, 2-butyl-6-isopropyl-3-methyl- with a longer chain at the 2-position, one might start with 6-isopropyl-3-methylphenol and introduce the desired alkyl group via a regioselective alkylation method. The synthesis of a series of optically active 2,6-disubstituted alkylphenols has been reported, where modifications to the alkyl groups were shown to improve anesthetic profiles compared to propofol. researchgate.net
Exploration of Heterocyclic Ring Fused Derivatives
Fusing a heterocyclic ring to the phenolic scaffold represents a significant structural modification that can introduce new biological activities and alter the pharmacokinetic profile of the parent molecule. Fused heterocyclic compounds are a major class of pharmaceuticals due to their diverse biological activities. airo.co.indrugbank.com
The synthesis of such derivatives can be complex, often involving cyclization reactions. For instance, a phenol derivative with appropriate functional groups could be reacted to form a fused furan, pyran, or nitrogen-containing ring like a pyridine (B92270) or imidazole. airo.co.inresearchgate.net The addition of a heterocyclic ring can introduce new hydrogen bonding sites, alter the electronic distribution of the phenol, and provide new interaction points with biological targets. Research has shown that linking hindered phenols to heterocycles can influence their antioxidant and antibacterial properties. nih.gov Hybrids of sterically hindered phenols with benzofuroxan (B160326) have been synthesized and shown to possess a broad spectrum of biological action. mdpi.com
Mechanistic Comparison of Derivative Biological Activities In Vitro
In vitro assays are essential for comparing the biological activities of newly synthesized derivatives. For phenolic compounds, these tests often focus on antioxidant capacity.
Common in vitro assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Measures the ability of a compound to donate a hydrogen atom and scavenge this stable free radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Another common method to evaluate the total antioxidant capacity of a compound. nih.gov
Oxygen Radical Absorbance Capacity (ORAC) assay: Measures the ability of a compound to protect a fluorescent probe from oxidative damage.
Lipid peroxidation inhibition assays: These assays, often using liver microsomes, assess the ability of a compound to prevent the oxidative degradation of lipids. nih.gov
By comparing the IC50 values (the concentration required to achieve 50% of the maximal effect) from these assays, researchers can rank the potency of different analogues. For example, a study on heteroaryl-substituted phenols found that certain derivatives had significantly higher radical scavenging activity than the standard antioxidant BHA. nih.gov Mechanistic studies might also involve electrochemical methods to determine the oxidation potential of the phenols, providing insight into the ease with which they can donate an electron or hydrogen atom. nih.gov
Table 2: Comparative In Vitro Antioxidant Activity of Phenolic Analogues This table is illustrative, based on general findings in the field.
| Compound | Modification | DPPH Scavenging IC50 (µM) |
|---|---|---|
| Parent Compound | 2-butyl, 6-isopropyl | 25 |
| Analogue E | 2-octyl, 6-isopropyl | 15 |
| Analogue F | 2,6-di-tert-butyl | 10 |
| Analogue G | Fused Furan Ring | 35 |
Design Principles for Enhanced Specificity and Potency of Analogues
The rational design of more potent and specific phenolic analogues relies on several key principles derived from medicinal chemistry and SAR studies.
Optimizing Lipophilicity: The balance between hydrophilicity and lipophilicity (measured by LogP) is critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Modifying alkyl chain length is a direct way to tune this property. stereoelectronics.org
Steric and Electronic Tuning: As discussed, modifying the size, shape, and electronic nature of substituents can fine-tune the reactivity of the phenolic hydroxyl group and enhance interactions with a specific biological target. Introducing groups that can form additional hydrogen bonds or dipole-dipole interactions can increase binding affinity. stereoelectronics.org
Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's properties. nih.gov For a phenol, one might replace an alkyl group with a cycloalkyl group or introduce heteroatoms into the side chains to alter metabolism or binding. The incorporation of a cyclopropyl (B3062369) group into the structure of propofol, for example, enhanced its anesthetic potency. researchgate.net
Prodrug Strategies: To overcome issues like poor bioavailability, a phenolic compound can be temporarily modified into a prodrug. For instance, the hydroxyl group can be esterified to create a more lipophilic molecule that can cross cell membranes more easily. Once inside the body, cellular enzymes hydrolyze the ester, releasing the active phenolic drug. stereoelectronics.org
Scaffold Hopping and Fused Rings: Moving beyond simple substituent changes, creating derivatives with fused heterocyclic rings introduces novel chemical architecture. This can lead to entirely new mechanisms of action or improved selectivity for a particular target enzyme or receptor. mdpi.comnih.gov
By applying these principles, chemists can systematically modify the structure of Phenol, 2-butyl-6-isopropyl-3-methyl- to develop analogues with tailored biological activities, aiming for enhanced potency and specificity.
Emerging Research Applications and Future Directions for Phenol, 2 Butyl 6 Isopropyl 3 Methyl
The sterically hindered phenol (B47542), 2-butyl-6-isopropyl-3-methylphenol, is a molecule positioned at the intersection of established industrial applications and pioneering scientific research. While its role as an antioxidant is well-understood in principle, emerging studies are exploring its potential in advanced materials, green chemistry, and sustainable synthesis, opening new avenues for its application.
Q & A
Q. What are the recommended methods for synthesizing and characterizing Phenol, 2-butyl-6-isopropyl-3-methyl-?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or selective substitution on a phenolic backbone using tert-butyl and isopropyl groups under anhydrous conditions. Characterization should include 1H/13C NMR for structural confirmation (e.g., distinguishing substituent positions via coupling patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Crystallization in solvents like ethyl acetate or hexane (as described for quinoline derivatives ) ensures purity. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or the WinGX suite provides definitive structural proof.
Q. How can researchers safely handle Phenol, 2-butyl-6-isopropyl-3-methyl- in laboratory settings?
- Methodological Answer : Follow protocols for phenolic compounds: use fume hoods , nitrile gloves, and lab coats to avoid dermal exposure. For spills, absorb liquid with inert materials (e.g., vermiculite) and dispose via authorized waste facilities, as outlined in safety guidelines for structurally similar phenolic derivatives . Environmental precautions should align with regulations for persistent organic pollutants, given the compound’s potential aquatic toxicity (analogous to phosphate esters in ).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of Phenol, 2-butyl-6-isopropyl-3-methyl-?
- Methodological Answer : Use SHELXL for refinement of SC-XRD data to model steric clashes between bulky substituents (e.g., isopropyl vs. tert-butyl groups). Compare calculated and observed diffraction patterns to validate positional disorder. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters, critical for confirming substituent orientations. Discrepancies in bond angles/lengths may indicate synthetic impurities or polymorphism, requiring iterative refinement cycles in WinGX .
Q. What strategies address contradictions in hydrogen-bonding networks observed in crystalline phases?
- Methodological Answer : Apply graph set analysis to classify hydrogen-bonding motifs (e.g., intramolecular vs. intermolecular interactions). For conflicting data (e.g., variable O–H···O distances), perform temperature-dependent XRD studies to assess thermal motion effects. Computational tools (e.g., CrystalExplorer) can complement experimental data by modeling electrostatic potentials and Hirshfeld surfaces, resolving ambiguities in donor-acceptor relationships.
Q. How to evaluate environmental persistence and toxicity of Phenol, 2-butyl-6-isopropyl-3-methyl-?
- Methodological Answer : Conduct OECD 301/302 biodegradation tests to assess hydrolysis and photolytic stability. For ecotoxicity, follow protocols in for analogous phenolic phosphate esters: use Daphnia magna acute toxicity assays (48-hr EC50) and algal growth inhibition tests. Compare results with quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Discrepancies between experimental and predicted data may arise from steric hindrance effects, requiring isomer-specific toxicity profiling.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
